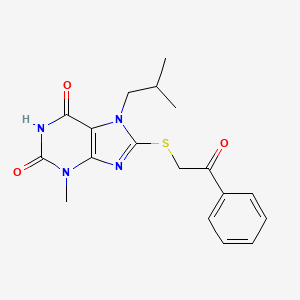

![molecular formula C13H7Cl2N3O B2739181 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891764-37-7](/img/structure/B2739181.png)

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

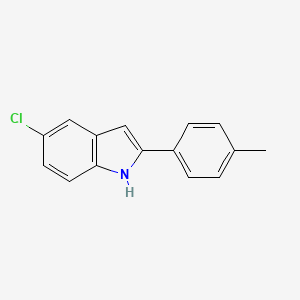

“2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a derivative of imidazo[1,2-a]pyridine . This compound has been studied for its catalytic activities, particularly in the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of this compound involves the use of 2-phenylimidazo[1,2-a]pyridine as a precursor . The reaction conditions and the specific process of synthesis are not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a dichlorophenyl group at the 2-position and a carbaldehyde group at the 3-position . The molecular formula of this compound is C12H7Cl2N3 .Chemical Reactions Analysis

This compound has been studied for its role as a ligand in the formation of copper(II)-ligand complexes . These complexes have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .Applications De Recherche Scientifique

Catalysis in Catechol Oxidation

Background: Catecholase is an enzyme that catalyzes the oxidation of catechol to o-quinone. Researchers have sought new catalysts for this reaction, and imidazo[1,2-a]pyridine derivatives have emerged as promising candidates.

Research Findings: In a recent study , ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. These ligands formed complexes in situ with copper (II) salts (Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2). The kinetics of the reaction were monitored using a UV-Vis spectrophotometer.

Antitubercular Activity

Background: Tuberculosis (TB) remains a global health challenge. Novel compounds with antitubercular properties are actively explored.

Research Findings: A derivative of imidazo[1,2-a]pyrimidine showed promising results in a TB mouse model . Treatment with this compound led to significant reductions in bacterial load. Further investigations are ongoing to harness its potential as an antitubercular agent.

Molecular Structure Optimization

Background: Understanding the molecular structure of compounds is crucial for designing effective drugs.

Research Findings: Researchers optimized the molecular structure of imidazo[1,2-a]pyrimidine derivatives using quantum chemical methods . These studies provide insights into the compound’s electronic properties, which can guide drug design efforts.

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLNIBWWVSPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)

![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)

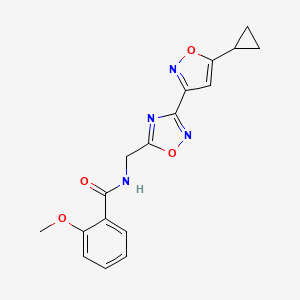

![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)

![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)